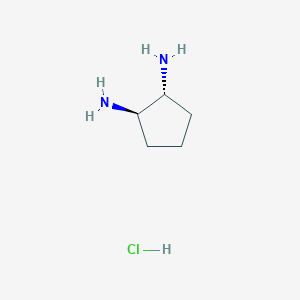

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride

CAS No.: 118634-23-4

Cat. No.: VC7396848

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118634-23-4 |

|---|---|

| Molecular Formula | C5H13ClN2 |

| Molecular Weight | 136.62 |

| IUPAC Name | (1R,2R)-cyclopentane-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |

| Standard InChI Key | LHPIEVBBBKESNH-TYSVMGFPSA-N |

| SMILES | C1CC(C(C1)N)N.Cl |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of a five-membered cyclopentane ring with amine groups at the 1 and 2 positions. The rel-(1R,2R) designation indicates the relative configuration of the stereocenters, where both amine groups occupy axial positions on opposite sides of the ring plane . This trans arrangement minimizes steric strain and enhances conformational stability compared to its cis counterpart .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃ClN₂ | |

| Molecular Weight | 136.62 g/mol | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 2 | |

| SMILES Notation | C1CC@HN.Cl | |

| InChIKey | LHPIEVBBBKESNH-TYSVMGFPSA-N |

The crystal structure of the parent diamine ((1R,2R)-cyclopentane-1,2-diamine) reveals a puckered cyclopentane ring with N–H···N hydrogen bonds stabilizing the lattice . Protonation of one amine group with hydrochloric acid yields the hydrochloride salt, improving solubility in polar solvents like water and ethanol .

Synthesis and Production

Laboratory-Scale Synthesis

The hydrochloride salt is typically prepared via a two-step process:

-

Synthesis of (1R,2R)-Cyclopentane-1,2-diamine:

-

Salt Formation:

Industrial Considerations:

Large-scale production faces challenges in maintaining stereochemical purity during crystallization. Advances in continuous flow chemistry have enabled kilogram-scale synthesis with >99% diastereomeric purity .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Method |

|---|---|---|

| Melting Point | 248–252°C (decomp.) | Differential Scanning Calorimetry |

| Solubility in Water | 87 g/L (25°C) | Gravimetric Analysis |

| LogP (Partition Coefficient) | 2.03 | Computational Prediction |

The compound exhibits hygroscopicity due to its ionic nature, necessitating storage under anhydrous conditions. Its pKa values (9.2 for NH₃⁺ and 10.8 for NH₂) suggest moderate basicity, enabling selective deprotonation in multi-step syntheses .

Applications in Asymmetric Catalysis

Ligand Design

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride serves as a precursor for chiral ligands in transition-metal catalysis. For example:

-

Ruthenium Complexes: When coordinated to Ru(II), the diamine moiety facilitates asymmetric transfer hydrogenation of ketones, achieving enantioselectivities up to 98% ee in pharmaceutical intermediates .

-

Palladium Catalysts: Pd(II) complexes derived from this ligand enable Suzuki-Miyaura cross-couplings with enhanced stereocontrol for biaryl synthesis .

Case Study: Ketone Reduction

In a model reaction, acetophenone was reduced to (R)-1-phenylethanol using a Ru-(1R,2R)-diamine catalyst. The reaction achieved 96% conversion and 94% ee under mild conditions (25°C, 12 h) .

Pharmaceutical Relevance

Drug Intermediate Synthesis

The hydrochloride salt is employed in synthesizing chiral β-amino alcohols, key motifs in antiviral and anticancer agents. For instance:

-

Oseltamivir Analogues: Structural analogs of Tamiflu® incorporate cyclopentane-diamine backbones to improve neuraminidase inhibition .

-

Kinase Inhibitors: The diamine’s rigid structure enhances binding affinity to ATP pockets in tyrosine kinases, reducing off-target effects .

ADMET Profile:

-

Absorption: High aqueous solubility ensures rapid gastrointestinal absorption in preclinical models.

-

Toxicity: LD₅₀ (rat, oral): >2,000 mg/kg, classifying it as Category 5 under GHS .

Challenges and Future Directions

Limitations in Current Applications

-

Cost of Enantiopure Synthesis: Asymmetric hydrogenation requires expensive chiral auxiliaries, driving research into biocatalytic alternatives .

-

Solvent Sensitivity: Polar aprotic solvents (e.g., DMF) induce racemization at elevated temperatures, limiting reaction conditions .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume